PSEN1-APH1B Potency Advantage
Psen1-IN-1 demonstrates an IC50 of 5.5 nM for the PSEN1-APH1B complex, a >70-fold improvement in potency compared to the pan-γ-secretase inhibitor DAPT (IC50 = 390 nM on WT PSEN1) [1][2]. This quantifies the significant efficacy advantage of Psen1-IN-1 in inhibiting PSEN1-APH1B-mediated activity at considerably lower concentrations, a key requirement for minimizing off-target effects [1].
| Evidence Dimension | Inhibitory Potency (IC50) against PSEN1-APH1B Complex |
|---|---|
| Target Compound Data | 5.5 nM (PSEN1-APH1B) |
| Comparator Or Baseline | DAPT: 390 nM (WT PSEN1, comparable complex) |
| Quantified Difference | ~71-fold greater potency (Psen1-IN-1 vs. DAPT) |
| Conditions | Psen1-IN-1: MEF cells expressing PSEN1-APH1B; DAPT: WT PSEN1 assay from cited literature |
Why This Matters
Higher potency enables lower dosing, which is a key parameter for reducing systemic toxicity and improving the therapeutic window in preclinical models.
- [1] Gaffric C, et al. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Eur J Med Chem. 2023;260:115772. View Source
- [2] Chávez-Gutiérrez L, et al. The mechanism of γ-secretase dysfunction in familial Alzheimer disease. EMBO J. 2012;31(10):2261-2274. (Table 3 data) View Source
